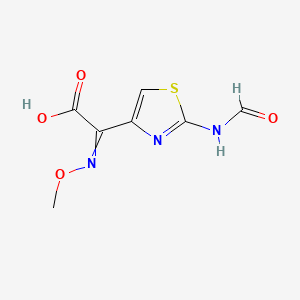
2-(2-Formamidothiazole-4-yl)-2-methoxyimino acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Formamidothiazole-4-yl)-2-methoxyimino acetic acid is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a formamido group and a methoxyimino group attached to the thiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Formamidothiazole-4-yl)-2-methoxyimino acetic acid typically involves the reaction of thiazole derivatives with formamide and methoxyimino acetic acid. The reaction conditions often include the use of solvents such as chloroform or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction. The process can be summarized as follows:
Starting Materials: Thiazole derivatives, formamide, and methoxyimino acetic acid.
Reaction Conditions: Solvents like chloroform or DMSO, heating to appropriate temperatures.
Product Isolation: The product is isolated through filtration and purification techniques such as recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process would be optimized for efficiency, including precise control of reaction conditions and the use of high-purity starting materials.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Formamidothiazole-4-yl)-2-methoxyimino acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Various nucleophiles or electrophiles depending on the desired substitution; conditions vary based on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiazolidines or other reduced forms of the compound.
Aplicaciones Científicas De Investigación
2-(2-Formamidothiazole-4-yl)-2-methoxyimino acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(2-Formamidothiazole-4-yl)-2-methoxyimino acetic acid involves its interaction with specific molecular targets. The formamido and methoxyimino groups play a crucial role in its binding affinity and activity. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-formamido-α-oxothiazol-4-acetate: A similar compound with an ethyl ester group instead of the methoxyimino group.
2-Formamidothiazol-4-acetic acid: Lacks the methoxyimino group but shares the thiazole and formamido structure.
Uniqueness
2-(2-Formamidothiazole-4-yl)-2-methoxyimino acetic acid is unique due to the presence of both formamido and methoxyimino groups, which confer distinct chemical properties and potential biological activities
Propiedades
Fórmula molecular |
C7H7N3O4S |
|---|---|
Peso molecular |
229.22 g/mol |
Nombre IUPAC |
2-(2-formamido-1,3-thiazol-4-yl)-2-methoxyiminoacetic acid |
InChI |
InChI=1S/C7H7N3O4S/c1-14-10-5(6(12)13)4-2-15-7(9-4)8-3-11/h2-3H,1H3,(H,12,13)(H,8,9,11) |
Clave InChI |
NRRJNSWNWIDHOX-UHFFFAOYSA-N |
SMILES canónico |
CON=C(C1=CSC(=N1)NC=O)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













